molecular formula C18H12BrN3O4 B2698144 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one CAS No. 1216394-30-7

3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one

Cat. No.: B2698144
CAS No.: 1216394-30-7
M. Wt: 414.215
InChI Key: RXCFUMPCEWSBPP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a bromophenyl group, an oxadiazole ring, a pyranopyridinone ring, and a hydroxymethyl group. These functional groups suggest that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The presence of multiple rings in the structure suggests that this compound could exhibit interesting structural properties. The oxadiazole ring is a heterocycle that can participate in hydrogen bonding and π-π stacking interactions .


Chemical Reactions Analysis

The bromophenyl group in the molecule could potentially undergo various reactions such as Suzuki-Miyaura cross-coupling . The oxadiazole ring is generally stable under normal conditions but can participate in reactions under specific conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it’s studied. Factors such as solubility, melting point, and stability could be influenced by the presence of the bromophenyl, oxadiazole, and pyranopyridinone groups .

Scientific Research Applications

Synthesis and Biological Activities

  • A study by Zhu et al. (2014) focused on the synthesis of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides, showcasing the process of synthesizing related bromophenyl compounds and evaluating their insecticidal and fungicidal activities. This highlights the potential of such compounds in developing new pesticides (Zhu et al., 2014).

  • Ryzhkova et al. (2020) detailed the electrochemical synthesis of a bromophenyl-containing compound and explored its biomedical applications, particularly in regulating inflammatory diseases. This indicates the potential biomedical relevance of bromophenyl compounds (Ryzhkova et al., 2020).

Anticancer Activities

  • Farahat and Atta (2014) synthesized novel 1,3,4-oxadiazolyl- and pyrazolylquinoxalines, investigating their anticancer activity. Their findings suggest that compounds with structural similarities to the one might possess significant anticancer properties (Farahat & Atta, 2014).

Antimicrobial Activities

  • Bayrak et al. (2009) synthesized new 1,2,4-triazoles from isonicotinic acid hydrazide and evaluated their antimicrobial activities. This work underscores the potential of heterocyclic compounds in developing new antimicrobial agents (Bayrak et al., 2009).

Safety and Hazards

As with any chemical compound, handling this molecule would require appropriate safety precautions. The specific hazards would depend on the compound’s properties, but could include risks associated with handling brominated compounds .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include developing more efficient synthesis methods, studying its physical and chemical properties, and screening for biological activity .

Properties

IUPAC Name

3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-5-(hydroxymethyl)-8-methylpyrano[2,3-c]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3O4/c1-9-15-13(11(8-23)7-20-9)6-14(18(24)25-15)17-21-16(22-26-17)10-2-4-12(19)5-3-10/h2-7,23H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCFUMPCEWSBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=C(C=C4)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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